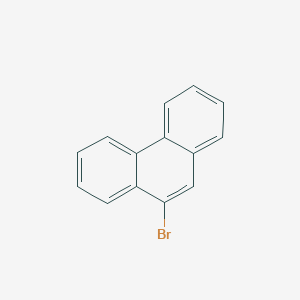
9-Bromofenantreno
Descripción general
Descripción
9-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C14H9Br. It consists of three fused benzene rings with a bromine atom attached to the ninth carbon position of the phenanthrene structure. This bromine substitution imparts unique reactivity and chemical behavior compared to its parent compound, phenanthrene . The compound is known for its fluorescence properties under ultraviolet light, making it useful in various analytical applications .
Aplicaciones Científicas De Investigación
9-Bromophenanthrene has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
9-Bromophenanthrene is a versatile halogenated organic compound . It is primarily used as a reagent in various reactions such as Friedel-Crafts reaction and the Diels-Alder reaction . It is also used as a precursor for the synthesis of 9-bromoanthracene, 9-bromophenanthroline, and 9-bromophenanthridine .
Mode of Action
The mode of action of 9-Bromophenanthrene involves its interaction with its targets through various chemical reactions. For instance, it can be used as a building block in the synthesis of N-heterocyclic-carbene complexes via Suzuki−Miyaura cross-coupling reaction with aryl boronic acids .
Biochemical Pathways
It is known to participate in various reactions such as friedel-crafts reaction and the diels-alder reaction , which are fundamental in organic chemistry and biochemistry.
Result of Action
The result of 9-Bromophenanthrene’s action is the formation of various compounds such as 9-bromoanthracene, 9-bromophenanthroline, and 9-bromophenanthridine . These compounds have various applications in organic chemistry and biochemistry.
Análisis Bioquímico
Biochemical Properties
9-Bromophenanthrene exhibits strong blue fluorescence when exposed to ultraviolet (UV) light, making it useful in applications such as fluorescence microscopy and organic electronics . It can undergo various substitution reactions, including nucleophilic aromatic substitution and coupling reactions
Molecular Mechanism
It is known to undergo various substitution reactions, which could potentially influence its interactions with biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Bromophenanthrene can be synthesized by brominating phenanthrene. One common method involves dissolving phenanthrene in dry carbon tetrachloride and adding bromine to the refluxing solution. The reaction mixture is then stirred at gentle reflux for several hours, during which hydrogen bromide is evolved . The impure product is distilled under reduced pressure to obtain 9-bromophenanthrene with a yield of 90-94% .
Industrial Production Methods: In an industrial setting, phenanthrene is used as the raw material, and potassium bromide is added as the bromination reagent. The reaction is carried out in a mixed solvent of acetic acid and water at temperatures ranging from 20 to 70 degrees Celsius for 2 to 5 hours . This method is advantageous due to its mild reaction conditions, low environmental impact, and high bromine utilization rate .
Análisis De Reacciones Químicas
Types of Reactions: 9-Bromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution and coupling reactions.
Friedel-Crafts Reactions: It can be used as a reagent in Friedel-Crafts reactions.
Diels-Alder Reactions: It is also involved in Diels-Alder reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Friedel-Crafts Reactions: Typically involve the use of aluminum chloride as a catalyst.
Diels-Alder Reactions: Involve dienes and dienophiles under thermal conditions.
Major Products:
9-Bromoanthracene: Formed through substitution reactions.
9-Bromophenanthroline and 9-Bromophenanthridine: Formed through coupling reactions.
Comparación Con Compuestos Similares
- 9-Bromoanthracene
- 1-Bromopyrene
- 3-Bromophenanthrene
- 10,10′-Dibromo-9,9′-bianthracene
- 9,10-Dibromoanthracene
- 9-Bromo-10-phenyl-anthracene
- 9-Bromofluorene
- 4,4′′-Dibromo-p-terphenyl
- 1,3,5-Tris(4-bromophenyl)benzene
Uniqueness: 9-Bromophenanthrene is unique due to its specific bromine substitution at the ninth carbon position, which imparts distinct reactivity and fluorescence properties compared to other brominated polycyclic aromatic hydrocarbons .
Propiedades
IUPAC Name |
9-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQXKVWKJVUZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049321 | |
| Record name | 9-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-17-1 | |
| Record name | 9-Bromophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromophenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-bromophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BROMOPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4XAW27Z35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Bromophenanthrene?
A1: 9-Bromophenanthrene has a molecular formula of C14H9Br and a molecular weight of 257.13 g/mol.
Q2: What spectroscopic data is available for characterizing 9-Bromophenanthrene?
A2: Various spectroscopic techniques have been used to characterize 9-Bromophenanthrene, including:
- NMR spectroscopy: 1H NMR and 13C NMR can confirm the structure and purity of the compound. []
- FTIR spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- UV-Vis spectroscopy: Used to study the electronic transitions within the molecule and characterize charge-transfer complexes. []
- Mass spectrometry: Can be used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: How does 9-Bromophenanthrene behave as a dopant in polymers?
A3: 9-Bromophenanthrene has been investigated as a dopant in Poly(methyl methacrylate) (PMMA) for the fabrication of graded-index polymer optical fibers (GI-POF). It exhibits minimal plasticization compared to conventional dopants, resulting in improved thermal stability of the polymer. [, ]
Q4: Is 9-Bromophenanthrene used in any catalytic reactions?
A4: While not a catalyst itself, 9-Bromophenanthrene serves as a precursor in various reactions. For example, it's used in the synthesis of N-heterocyclic carbene complexes that catalyze Suzuki arylation reactions. []
Q5: Have there been any computational studies on 9-Bromophenanthrene?
A5: Yes, DFT calculations have been employed to investigate the mechanism of metal-catalyzed hydroarylation reactions involving 9-Bromophenanthrene derivatives. These studies helped understand the catalyst-dependent selectivity and the formation of different products. []
Q6: How does the bromine atom at the 9-position influence the properties of phenanthrene?
A6: The presence of bromine at the 9-position significantly impacts the reactivity and photophysical properties of phenanthrene. For example, it influences the compound's ability to form charge-transfer complexes, undergo photochemical reactions, and participate in metal-catalyzed reactions. [, , ]
Q7: What is known about the stability of 9-Bromophenanthrene under various conditions?
A7: While specific studies on formulating 9-Bromophenanthrene are limited, its use in polymer optical fibers suggests good thermal stability, at least up to a certain temperature. [, ]
Q8: What analytical techniques are used to quantify 9-Bromophenanthrene?
A8: 9-Bromophenanthrene can be quantified using:
- Gas chromatography (GC): Coupled with appropriate detectors like electron capture detectors (ECD) for sensitive analysis in complex matrices like plasma. []
- High-performance liquid chromatography (HPLC): Commonly used for separating and quantifying 9-Bromophenanthrene, particularly in synthetic mixtures. []
Q9: What is known about the environmental occurrence and fate of 9-Bromophenanthrene?
A9: Studies have detected 9-Bromophenanthrene in environmental samples, including surface sediments. Its presence has been linked to urbanization and potentially sources like municipal waste incineration. Research suggests a correlation between 9-Bromophenanthrene and its parent compound, phenanthrene, in certain environmental matrices. []
Q10: Does 9-Bromophenanthrene pose any environmental risks?
A10: As a halogenated polycyclic aromatic hydrocarbon, 9-Bromophenanthrene raises concerns regarding its persistence and potential for bioaccumulation in the environment. Studies have shown that it can induce lipid peroxidation upon UVA irradiation, suggesting potential ecotoxicological effects. []
Q11: What is the solubility of 9-Bromophenanthrene in different solvents?
A11: While detailed solubility studies are limited, research indicates that 9-Bromophenanthrene is soluble in solvents like cyclohexane and Dimethyl sulfoxide (DMSO). [, ]
Q12: What resources are available for researchers interested in 9-Bromophenanthrene?
A12: Numerous resources support research on 9-Bromophenanthrene and related compounds:
Q13: What are some significant milestones in the research on 9-Bromophenanthrene?
A13: Key milestones include:
- Photochemical studies: Investigations into the photochemical behavior of 9-Bromophenanthrene revealed its propensity to undergo photo-induced reactions, including the formation of biphenanthryl derivatives. []
- Polymer chemistry: The exploration of 9-Bromophenanthrene as a dopant in polymer optical fibers highlighted its unique properties and potential applications in materials science. [, ]
- Environmental analysis: The detection of 9-Bromophenanthrene in environmental samples, particularly in the context of urbanization and industrial activities, marked a crucial point in understanding its occurrence, fate, and potential risks. []
Q14: How does research on 9-Bromophenanthrene integrate with other disciplines?
A14: The study of 9-Bromophenanthrene intersects various fields, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


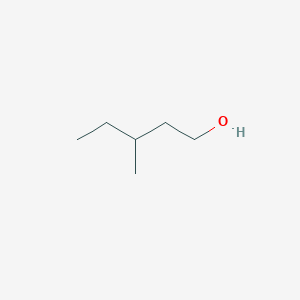
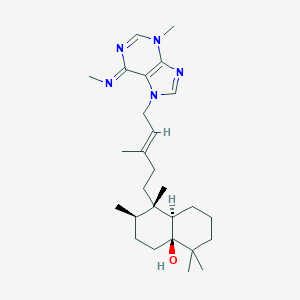
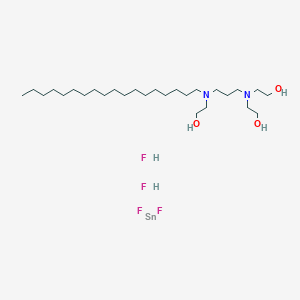
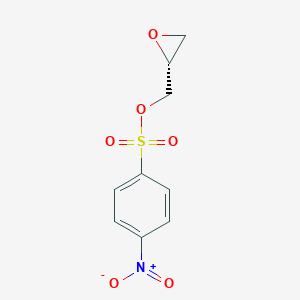
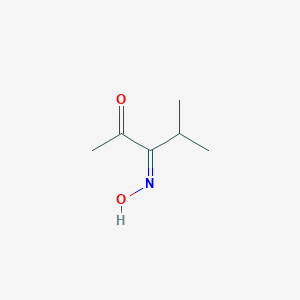
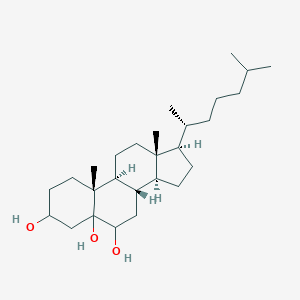
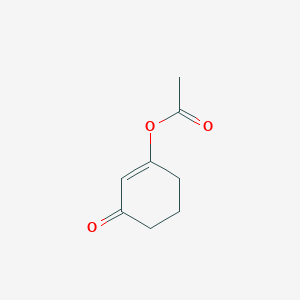
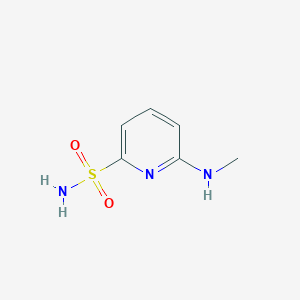
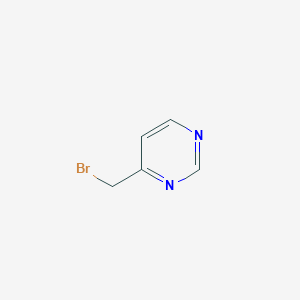
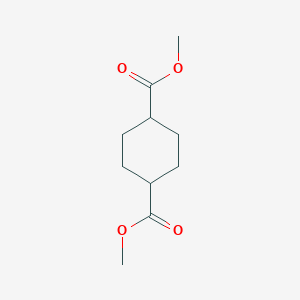

![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
